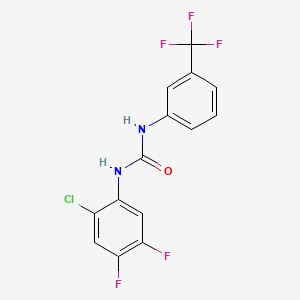
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-7-methoxy-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indole ring, a sulfonyl group, and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting with the preparation of the indole and benzoxadiazole precursors. The indole precursor can be synthesized through Fischer indole synthesis, while the benzoxadiazole moiety is often prepared via cyclization reactions involving o-phenylenediamine and nitrous acid.
The key step in the synthesis is the sulfonylation of the indole ring, which is achieved using sulfonyl chlorides under basic conditions. The final coupling of the sulfonylated indole with the benzoxadiazole is carried out using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The methoxy group on the benzoxadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxadiazoles.
Scientific Research Applications
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the sulfonyl group can form covalent bonds with nucleophilic residues in proteins. The benzoxadiazole moiety contributes to the compound’s ability to act as a fluorescent probe, allowing for the visualization of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride
- 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(4-methoxyphenyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxamide
- 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Uniqueness
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE is unique due to the presence of the benzoxadiazole moiety, which imparts distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostics.
Properties
Molecular Formula |
C15H13N3O4S |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-7-methoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C15H13N3O4S/c1-21-12-6-7-13(15-14(12)16-22-17-15)23(19,20)18-9-8-10-4-2-3-5-11(10)18/h2-7H,8-9H2,1H3 |
InChI Key |
ZPDWLPSMTOOWBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=NON=C12)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[(4-methylbenzyl)amino]-5-oxopentanoic acid](/img/structure/B14951653.png)

![(2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14951656.png)

![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14951680.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)


![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)
![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)

![(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate](/img/structure/B14951737.png)
